molecular formula C11H8N2 B084858 4-Methylquinoline-2-carbonitrile CAS No. 10590-69-9

4-Methylquinoline-2-carbonitrile

Cat. No. B084858
CAS RN: 10590-69-9
M. Wt: 168.19 g/mol
InChI Key: MLZSCKRIEGYCKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methylquinoline-2-carbonitrile and related compounds often involves multi-component reactions that allow for the efficient construction of the quinoline core. For example, N2-Methyl- or aryl-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles can be synthesized via a four-component, one-pot reaction involving aromatic aldehyde, cyclohexanone, malononitrile, and amines in basic ionic liquid with good to excellent yields (Wan et al., 2011). This method exemplifies the complexity and efficiency of modern synthetic approaches to quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 4-Methylquinoline-2-carbonitrile, is characterized by the quinoline core, a benzene ring fused to a pyridine ring. The substituents on this core, such as the methyl group at the 4-position and the nitrile group at the 2-position, significantly influence the compound's electronic and steric properties. The structure of substituted quinoline derivatives has been determined by X-ray analysis in some cases, providing valuable insights into their conformations and reactivity (Dyachenko et al., 2015).

Chemical Reactions and Properties

4-Methylquinoline-2-carbonitrile participates in various chemical reactions, reflecting its reactivity and potential for functionalization. The nitrile group, in particular, can undergo transformations such as hydrolysis, reduction, and cross-coupling reactions, leading to a wide range of derivatives with diverse properties. The compound's reactivity under different conditions, such as in the presence of external magnetic fields, has been studied, highlighting the influence of physical factors on its chemical behavior (HataNorisuke & HokawaMasahito, 2006).

Scientific Research Applications

  • Photoinduced Substitution Reactions : A study explored the effects of external magnetic fields on the photoinduced substitution reactions of 4-Methylquinoline-2-carbonitrile, finding a significant impact due to hyperfine interaction (HFI) and Δg mechanisms (Hata & Hokawa, 2006).

  • Optoelectronic and Nonlinear Properties : Research on hydroquinoline derivatives, including a close relative of 4-Methylquinoline-2-carbonitrile, highlighted their potential as multifunctional materials with applications in optoelectronics and nonlinear optics due to their structural and electronic properties (A. Irfan et al., 2020).

  • EGFR Kinase Inhibition : 4-Anilino-6,7-dialkoxyquinoline-3-carbonitriles, structurally related to 4-Methylquinoline-2-carbonitrile, have been studied for their inhibition of epidermal growth factor receptor (EGFR) kinase, indicating potential applications in cancer treatment (Wissner et al., 2000).

  • Aerobic Biodegradation : 4-Methylquinoline and related compounds, known as environmental contaminants, have been studied for their biodegradation under aerobic conditions by soil bacteria, suggesting applications in environmental bioremediation (Sutton et al., 1996).

  • Corrosion Inhibition : Computational studies have evaluated the corrosion inhibition properties of novel quinoline derivatives, including those structurally similar to 4-Methylquinoline-2-carbonitrile, against iron corrosion, indicating potential applications in materials science and engineering (Erdoğan et al., 2017).

  • Synthesis of Medicinal Compounds : There is research into the one-pot synthesis of N2-Substituted 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles, relevant for medicinal chemistry, showcasing the versatility of quinoline derivatives in pharmaceutical synthesis (Y. Wan et al., 2011).

Safety And Hazards

The safety information for 4-Methylquinoline-2-carbonitrile indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

Future Directions

Quinoline and its derivatives, including 4-Methylquinoline-2-carbonitrile, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of these compounds .

properties

IUPAC Name

4-methylquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZSCKRIEGYCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344549
Record name 4-Methylquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylquinoline-2-carbonitrile

CAS RN

10590-69-9
Record name 4-Methylquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylquinoline-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
N Hata, M Hokawa - Chemistry Letters, 1981 - journal.csj.jp
The photoinduced substitution reaction of 4-methylquinoline-2-carbonitrile in ethanol was found to undergo external magnetic field effect due to both HFI-J and Δg mechanisms. The …
Number of citations: 12 www.journal.csj.jp
N Hata, N Nishida - Chemistry Letters, 1983 - journal.csj.jp
The photoinduced substitution reaction of 4-methylquinoline-2- carbonitrile in cyclohexane was found to show an … of 4-methylquinoline-2-carbonitrile … of 4-methylquinoline-2-carbonitrile …
Number of citations: 4 www.journal.csj.jp
N Hata, R Ohtsuka - Chemistry Letters, 1975 - journal.csj.jp
Benzophenone-sensitization of 2-quinolinecarbonitrile (1), 4-methylquinoline-2-carbonitrile (2), or 4-chloroquinoline-2-carbonitrile (3) in ethanol resulted in the formation of …
Number of citations: 7 www.journal.csj.jp
H OH, N CN - Chemistry Letters - jlc.jst.go.jp
… In summary, the photoinduced substitution reaction of 4-methylquinoline-2carbonitrile in ethanol was found to undergo magnetic field effect due to both HFI-J and Дд mechanisms. It …
Number of citations: 0 jlc.jst.go.jp
松尾 - Chemistry Letters, 1983 - cir.nii.ac.jp
… The photoinduced substitution reaction of 4-methylquinoline-2-carbonitrile in cyclohexane was found to show an external magnetic field effect due to HFI and Δg mechanism. It was …
Number of citations: 2 cir.nii.ac.jp
RA Jackson - Annual Reports Section" B"(Organic Chemistry), 1981 - pubs.rsc.org
… decreased when the reaction was carried out in a magnetic field,* and a magnetic effect was also observed in the photo-induced substitution reaction of 4-methylquinoline-2carbonitrile …
Number of citations: 2 pubs.rsc.org
C Zhou, QC Gan, TP Zhou, T Lei, C Ye… - Angewandte …, 2022 - Wiley Online Library
… Other heteroarylnitriles, like 4-methylquinoline-2-carbonitrile, were suitable for the reaction (… Besides cyanoisoquinoline derivatives, 4-methylquinoline-2-carbonitrile was also tolerated …
Number of citations: 9 onlinelibrary.wiley.com
K Sasaki, A Tsurumori, T Hirota - Journal of the Chemical Society …, 1998 - pubs.rsc.org
The versatile, one-step synthesis of imidazo[1,5-a]pyridines by the reaction of pyridine-2-carbonitriles with DMF under Vilsmeier conditions is described. This reaction was applied to the …
Number of citations: 3 pubs.rsc.org
C Zhou, T Lei, XZ Wei, C Ye, Z Liu, B Chen… - Journal of the …, 2020 - ACS Publications
… Tested quinoline-2-carbonitrile (13b), 6-bromoquinoline-2-carbonitrile (14b), and 4-methylquinoline-2-carbonitrile (15b) were converted into related products in 70%, 51%, and 85% …
Number of citations: 79 pubs.acs.org
LJA Martins, TJ Kemp - Journal of the Chemical Society, Faraday …, 1984 - pubs.rsc.org
… Evidence in favour of a radical mechanism in the photosubstitution reaction of 4-methylquinoline-2-carbonitrile in ethanol has also been presented whereby the solvent free radical( 1-…
Number of citations: 11 pubs.rsc.org

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